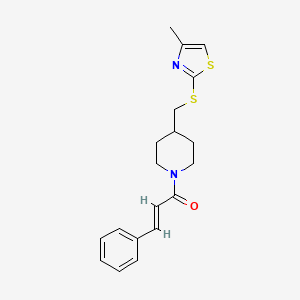
(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H22N2OS2 and its molecular weight is 358.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, a complex organic compound, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C14H20N2OS2 and a molecular weight of approximately 296.45 g/mol. Its structure includes a thiazole ring, a piperidine moiety, and a phenylpropene structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2OS2 |
| Molecular Weight | 296.45 g/mol |
| Key Functional Groups | Thiazole, Piperidine, Phenylpropene |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole ring enhances binding affinity through hydrogen bonding and π-π interactions, while the piperidine component provides structural stability and hydrophobic interactions that facilitate receptor binding.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The presence of the thiazole moiety is critical for enhancing these effects.
- Mechanisms : The mechanism involves the induction of apoptosis through caspase activation pathways. For example, compounds with similar structures have demonstrated the ability to activate caspases 3 and 8 in cancer cell lines, leading to increased cell death.
Anticonvulsant Activity
Thiazole-containing compounds have also been studied for their anticonvulsant properties. Certain derivatives have shown effectiveness in models of epilepsy by modulating neurotransmitter systems and reducing seizure activity.
Study 1: Anticancer Evaluation
A study published in MDPI evaluated several thiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that specific modifications in the phenyl ring significantly enhanced cytotoxicity compared to standard drugs like doxorubicin. The IC50 values for some derivatives were notably lower than those for doxorubicin, demonstrating their potential as effective anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which thiazole derivatives induce apoptosis in cancer cells. The study utilized Western blotting techniques to analyze the activation of apoptotic markers and found a direct correlation between compound structure and apoptotic efficacy .
Propiedades
IUPAC Name |
(E)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-15-13-23-19(20-15)24-14-17-9-11-21(12-10-17)18(22)8-7-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLIAFDZCDVSRM-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













